N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-10-15(11(2)20)22-17(18-10)19-16(21)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWVUCWVRXJTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC3=CC=CC=C32)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the naphthalene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The acetyl and methyl groups are introduced through alkylation reactions. The final step involves the coupling of the thiazole derivative with naphthalene-1-carboxylic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole or naphthalene rings .
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The naphthalene moiety can intercalate with DNA, affecting transcription and replication processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide and related compounds:
*Note: The molecular formula for the target compound is inferred from analogs.
Structural and Functional Insights
Aromatic Systems: Naphthalene (target) offers a larger aromatic surface than biphenyl () or thiophene (), possibly improving binding via π-π stacking . Steric Modulation: Cyclopropyl () and benzyl () groups may influence steric hindrance and solubility .
Synthetic Approaches: Carbodiimide-Mediated Coupling: Used in pyrazole carboxamide synthesis (), likely applicable to the target compound . Ring-Closure Reactions: Ethylenediamine-driven imidazoline formation () highlights versatility in heterocycle synthesis .
Biological Activity Trends: Thiazoles with dichlorobenzyl () or imidazoline () groups show pronounced anticancer activity, suggesting substituent polarity and hydrogen-bonding capacity are critical . The target compound’s naphthalene moiety may confer unique pharmacokinetic properties, such as prolonged half-life or enhanced tissue penetration.
Q & A
Q. What are the standard synthetic routes for synthesizing N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Hantzsch Thiazole Synthesis : Involves condensation of α-haloketones (e.g., chloroacetone) with thioamides under acidic conditions to form the thiazole core. Subsequent acetylation and coupling with naphthalene-1-carboxamide are performed .
- 1,3-Dipolar Cycloaddition : Copper-catalyzed reactions between azides and alkynes (click chemistry) can generate triazole intermediates, which are functionalized into the target structure. Optimized conditions include Cu(OAc)₂ catalyst in a tert-BuOH:H₂O (3:1) solvent system at room temperature .
- Key Steps : Monitor reaction progress via TLC (hexane:ethyl acetate 8:2), purify via recrystallization (ethanol), and confirm purity using NMR and HRMS .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹ for acetyl and carboxamide groups, NH stretch at ~3260–3300 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) reveals aromatic proton environments (δ 7.2–8.6 ppm), methyl groups (δ 2.0–2.5 ppm), and triazole/thiazole protons (δ 5.3–5.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) and aromaticity .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed mass accuracy within 0.001 Da) .
Q. What methodologies evaluate the compound’s anticancer potential?
- Methodological Answer :
- NCI-60 Screening : Follow the Developmental Therapeutics Program (DTP) protocol, testing against 60 human cancer cell lines at 10 μM concentrations. Measure GI₅₀ (50% growth inhibition) and LC₅₀ (lethality) values .
- In Vitro Assays : Use MTT or SRB assays on specific cell lines (e.g., leukemia, breast cancer). Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Catalyst Screening : Test alternatives to Cu(OAc)₂, such as CuI or Ru-based catalysts, to enhance regioselectivity in cycloadditions .
- Green Chemistry : Replace hazardous solvents (e.g., DMF) with ionic liquids or PEG-400. Use microwave-assisted synthesis to reduce reaction time .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for complex mixtures .
Q. How can contradictory structure-activity relationship (SAR) data be resolved?
- Methodological Answer :
- Comparative Bioassays : Re-test analogs under standardized conditions (e.g., same cell line, passage number, and incubation time) to minimize variability .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with mutagenesis studies if binding sites conflict with bioactivity data .
- Metabolite Profiling : Identify degradation products via LC-MS to rule out off-target effects .
Q. What strategies enhance bioactivity in derivatives?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) on the naphthalene ring to improve binding affinity. Replace acetyl with trifluoroacetyl for metabolic stability .
- Regiochemistry : Modify substitution patterns on the thiazole ring (e.g., 4-methyl vs. 5-acetyl) to optimize steric and electronic interactions .
- Prodrug Design : Mask carboxamide as ester derivatives to enhance bioavailability .
Q. How is compound stability assessed under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Plasma Stability : Use human or murine plasma to assess esterase-mediated hydrolysis. Centrifuge samples at 10,000 rpm and analyze supernatant .
- Light/Temperature Stability : Store under accelerated conditions (40°C, 75% RH) and track degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
